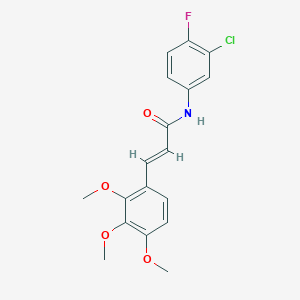

N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXQPCBIHJYOO-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, with the CAS number 329778-84-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

- Molecular Formula : CHClFNO

- Molecular Weight : 365.79 g/mol

- Structure : The compound contains a chloro-fluoro phenyl moiety and a trimethoxyphenyl group linked through an acrylamide bond.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study reported minimum inhibitory concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation demonstrated its effectiveness in inhibiting cell proliferation in human tumor cell lines. The compound's IC values were reported in the low micromolar range against several cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| A549 | 16 |

These results indicate that the compound could serve as a potential lead for developing new anticancer agents .

The biological activity of this compound may be attributed to its ability to interfere with specific cellular processes:

- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to disrupted mitotic spindle formation in cancer cells.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties that contribute to their cytoprotective effects against oxidative stress in cells.

Case Studies and Research Findings

In a recent study focusing on similar acrylamide derivatives, it was found that modifications in the phenyl groups significantly affected their biological activity. The structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in the Aromatic Rings

Core Scaffold : The target compound shares the acrylamide backbone common to many bioactive molecules. Key structural variations in analogs include:

Substituents on the Amide-Linked Phenyl Group

- Trimethoxyphenyl Positional Isomers :

- 2,3,4-Trimethoxyphenyl (target compound): This substitution pattern is less common compared to the 3,4,5-trimethoxyphenyl analogs. For example, (E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () is a discontinued analog with methoxy groups in the 3,4,5 positions, which are prevalent in compounds like EP2 antagonists () and cholinesterase inhibitors ().

- 3,4,5-Trimethoxyphenyl: Found in compounds such as 3-(3-BROMO-PHENYL)-N-(3,4-DIMETHYL-PHENYL)-ACRYLAMIDE () and (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (). These derivatives often exhibit enhanced metabolic stability due to steric shielding of the methoxy groups.

Substituents on the Aniline Group

- Halogenated Anilines: The 3-chloro-4-fluorophenyl group in the target compound is structurally analogous to Gefitinib (), a kinase inhibitor containing the same substituent but on a quinazoline core. Other analogs, such as N-(4-(3-chloro-4-fluorophenylamino)quinazolin-6-yl)acrylamide (), demonstrate the importance of halogenation for target binding.

- Non-Halogenated Anilines: Compounds like N-(3,4-dimethoxyphenethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () prioritize methoxy groups over halogens, altering solubility and hydrogen-bonding capacity.

Key Physicochemical Properties

- Lipophilicity : The 2,3,4-trimethoxyphenyl group in the target compound may reduce lipophilicity compared to 3,4,5-trimethoxyphenyl analogs, as fewer methoxy groups occupy para positions. This could influence membrane permeability.

- Molecular Weight : The target compound (MW ≈ 405 g/mol) falls within the range of bioactive acrylamides (e.g., 386–507 g/mol in ).

Enzyme Inhibition

- Cholinesterase Inhibition : Compound 3i (3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) exhibits potent activity against EeAChE (IC₅₀ = 0.29 µM), highlighting the role of methoxy groups in enzyme interaction.

- Antitumor Activity: (E)-N-(2-(dimethylamino)ethyl)-2-(3-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () shows weak activity against K562 leukemia cells, suggesting that hydroxyl and methoxy substitutions modulate cytotoxicity.

Receptor Antagonism

Antifungal Activity

Analytical Methods

- NMR and LCMS : Used extensively for structural validation (e.g., ). For example, (E)-N-(3,4-dimethoxyphenethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5q) is characterized by δ 3.85 (s, 3H, CH₃O) in ¹H-NMR and m/z 402 [M+H]⁺ in LCMS.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide?

- Methodological Answer : The compound can be synthesized via acrylamide coupling using acryloyl chloride and an amino intermediate. For example, and describe similar reactions where acryloyl chloride reacts with amino groups under mild conditions (e.g., CDCl₃, 0°C to RT). AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models in ) can predict feasible routes by analyzing precursor compatibility and reaction plausibility. Key steps include:

- Activation of the carboxylic acid (if starting from acid precursors).

- Coupling with amines under inert atmospheres.

- Purification via column chromatography or recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and acrylamide bond geometry (e.g., coupling constants J = 15–16 Hz for trans-acrylamide ).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated in for a structurally similar acrylamide .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What functional groups influence the compound’s reactivity and stability?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 3-chloro-4-fluorophenyl group may reduce nucleophilicity at the acrylamide nitrogen, requiring optimized coupling conditions (e.g., DCC/DMAP or HATU) .

- Trimethoxyphenyl Group : The methoxy substituents enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but may sterically hinder reactions. Stability under acidic/basic conditions should be tested via HPLC .

Advanced Research Questions

Q. How can researchers address low yields during the acrylamide coupling step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like EDCI, HOBt, or PyBOP, which may improve efficiency compared to traditional DCC .

- Solvent Optimization : Switch from THF to DMF to enhance reagent solubility, as shown in for similar acrylamide syntheses .

- Temperature Control : Gradual addition of acryloyl chloride at 0°C minimizes side reactions (e.g., hydrolysis) .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases), leveraging the trimethoxyphenyl group’s potential π-π stacking interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) .

- Structural Analogs : Synthesize derivatives (e.g., replacing Cl/F with Br/CF₃) to identify pharmacophore requirements .

- Meta-Analysis : Cross-reference PubChem BioActivity data () to identify trends in IC₅₀ values against related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.